molecular formula C6H4ClN5 B2491696 5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1536558-91-4

5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B2491696
CAS No.: 1536558-91-4
M. Wt: 181.58
InChI Key: NUUVJIMBMHGTCC-UHFFFAOYSA-N
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Description

5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves the reaction of 5-chloropyrimidine with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the triazole ring is introduced into the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce reduced pyrimidine derivatives.

Scientific Research Applications

5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Pyrimidine derivatives: Compounds with a pyrimidine ring that have diverse applications in medicinal chemistry.

Uniqueness

5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to the combination of the triazole and pyrimidine rings, which confer distinct chemical properties and biological activities. This dual-ring structure enhances its potential as a versatile scaffold in drug design and development .

Properties

IUPAC Name

5-chloro-2-(1,2,4-triazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5/c7-5-1-9-6(10-2-5)12-4-8-3-11-12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUVJIMBMHGTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N2C=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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